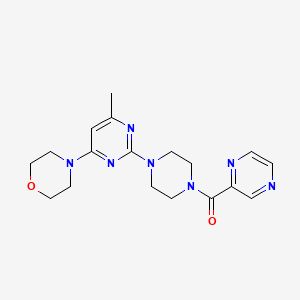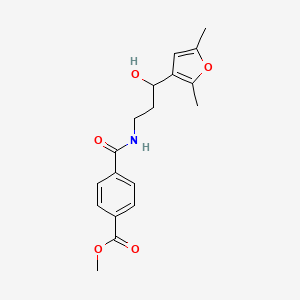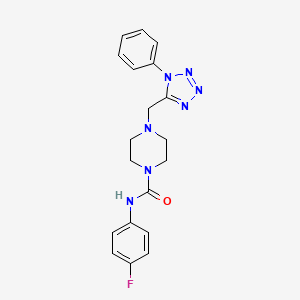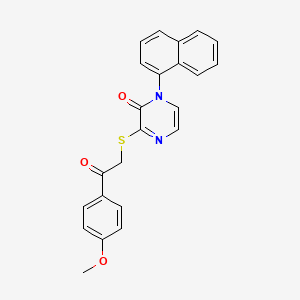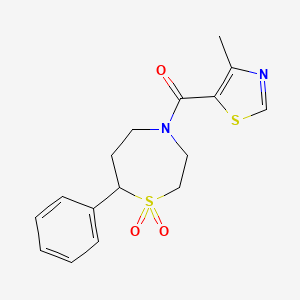![molecular formula C18H21N5O4S2 B2910392 2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide CAS No. 1359196-94-3](/img/structure/B2910392.png)
2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C₁₈H₂₀N₆O₄S₂ . It features a thiazolo[4,5-d]pyrimidine core with additional substituents. The rigid planar structure facilitates efficient intermolecular π–π overlap, which could be relevant for its properties and applications .
Physical And Chemical Properties Analysis
- Boiling Point : Predicted to be approximately 371.0°C .
- Density : Predicted density is 1.59 g/cm³ .
- pKa : Predicted pKa value is 2.46 .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
1,3,4-Thiadiazoles, a class of heterocyclic compounds, have been extensively studied for their antimicrobial properties . This compound’s structure includes a 1,3,4-thiadiazole ring, which contributes to its potential as an antimicrobial agent. Researchers have screened similar compounds against various microorganisms, including bacteria and fungi. Investigating its effectiveness against specific pathogens and understanding its mode of action could provide valuable insights for drug development.
Anticancer Potential
Thiazoles, another important heterocyclic pharmacophore, have demonstrated anticancer activity . This compound’s unique structure, combining thiazole and 1,3,4-thiadiazole moieties, may contribute to its potential as an antitumor agent. Further studies are warranted to explore its cytotoxic effects on cancer cell lines, elucidate its mechanism of action, and evaluate its selectivity.
Antioxidant Properties
Thiazoles have also been associated with antioxidant activity . Investigating whether this compound exhibits antioxidant effects could be relevant for potential therapeutic applications. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases.
Neurological Applications
Thiazoles have shown promise as antidepressants and anticonvulsants . Considering the compound’s structural features, it might interact with neural receptors or enzymes involved in these processes. Researchers could explore its effects on neurotransmitter systems and evaluate its potential for treating neurological disorders.
Cardiovascular Health
Thiazoles have been investigated for their antihypertensive activity . Given the importance of cardiovascular health, understanding whether this compound affects blood pressure regulation or vascular function could be valuable. Preclinical studies could shed light on its cardiovascular effects.
Alzheimer’s Disease
Thiazoles have been explored as acetylcholinesterase inhibitors for Alzheimer’s disease treatment . Investigating whether this compound interacts with acetylcholinesterase and assessing its inhibitory potency could contribute to the development of novel therapies for cognitive disorders.
Other Pharmacological Activities
Thiazoles have been associated with treatments for allergies, inflammation, bacterial infections, and more . Researchers could explore additional pharmacological activities of this compound, such as its potential in pain management or as a fibrinogen receptor antagonist.
Novel Drug Development
Finally, the combination of thiazole and 1,2,4-triazolopyrimidine moieties in this compound presents an opportunity for novel drug development . Researchers could investigate its interactions with specific targets, assess its pharmacokinetics, and explore its safety profile.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[[2-(dimethylamino)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]sulfanyl]-N-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O4S2/c1-23(2)18-22-16-15(29-18)17(20-9-19-16)28-8-13(24)21-10-6-11(25-3)14(27-5)12(7-10)26-4/h6-7,9H,8H2,1-5H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPYNYJWZYSJTKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(S1)C(=NC=N2)SCC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3,4,5-trimethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2910311.png)
![[2-Oxo-2-(2,3,4,5,6-pentafluoroanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2910313.png)
![Benzyl 5-(4-chlorobenzenesulfonamido)-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2910315.png)
